molecular formula C13H12FNO3 B2792275 6-Fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid CAS No. 70032-17-6

6-Fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B2792275
CAS No.: 70032-17-6
M. Wt: 249.241
InChI Key: AXESECUUDQNNCY-UHFFFAOYSA-N
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Description

6-Fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is a fluorinated quinoline derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular formula C13H12FNO3 and a molecular weight of 249.241 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another method involves the Friedländer synthesis, where an o-aminoaryl ketone is condensed with a carbonyl compound in the presence of an acid catalyst.

Industrial Production Methods: . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of hydroquinolines and dihydroquinolines.

  • Substitution: Formation of various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial properties.

  • Medicine: Investigated for its use in developing new pharmaceuticals, particularly antibiotics.

  • Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid exerts its effects involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and repair. By binding to these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

  • Ciprofloxacin: A well-known antibiotic with a similar quinoline structure.

  • Norfloxacin: Another fluoroquinolone antibiotic used for treating bacterial infections.

  • Ofloxacin: Similar to ciprofloxacin, used in the treatment of bacterial infections.

Uniqueness: 6-Fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which may confer different biological and chemical properties compared to other quinolones

Properties

IUPAC Name

6-fluoro-4-oxo-1-propylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c1-2-5-15-7-10(13(17)18)12(16)9-6-8(14)3-4-11(9)15/h3-4,6-7H,2,5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXESECUUDQNNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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